molecular formula C18H17N3O2S B2520214 N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 402954-19-2

N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2520214
CAS No.: 402954-19-2
M. Wt: 339.41
InChI Key: BUZQLKXFKWGWSZ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno[2,3-b]pyridine core, which is fused with a phenyl ring substituted with an acetyl group and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved by the cyclization of appropriate precursors such as 2-cyanothioacetamide with α-haloketones or α-haloesters under basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and safer handling of reagents. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols from the acetyl group.

    Substitution: Halogenated derivatives on the phenyl ring.

Scientific Research Applications

N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

    Biological Studies: Used in studies to understand the interaction of thienopyridine derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The acetylphenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.

    Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3).

Uniqueness

N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both acetyl and amino groups allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(4-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-9-8-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-12(5-7-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZQLKXFKWGWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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